![molecular formula C21H21NO5S2 B2577169 Ethyl 3-[(4-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate CAS No. 946235-08-1](/img/structure/B2577169.png)
Ethyl 3-[(4-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-[(4-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate, also known as EMTCT, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. EMTCT belongs to the class of sulfonamide derivatives and has a complex structure that makes it an interesting subject for research.
Scientific Research Applications
Medicinal Chemistry: Anticancer Properties
Thiophene derivatives, such as Ethyl 3-[(4-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate, have been studied for their potential anticancer properties. These compounds can interact with various biological targets, potentially inhibiting the growth of cancer cells. The structural flexibility and electronic properties of thiophene rings make them suitable for designing compounds that can interfere with specific molecular pathways involved in cancer progression .
Organic Electronics: Semiconductors
In the field of organic electronics, thiophene-based molecules are prominent in the advancement of organic semiconductors. Their ability to conduct electricity while maintaining the flexibility of organic materials makes them ideal for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The specific compound could be a candidate for further research in this area due to its unique structural features .
Material Science: Corrosion Inhibitors
Thiophene derivatives are also utilized in material science as corrosion inhibitors. They can form protective layers on metals, preventing oxidative damage and prolonging the material’s lifespan. The sulfamoyl and carboxylate groups in Ethyl 3-[(4-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate may enhance its binding affinity to metal surfaces, making it a compound of interest for corrosion protection studies .
Pharmacology: Anti-inflammatory and Analgesic Effects
Some thiophene derivatives are known for their anti-inflammatory and analgesic effects. They can modulate the body’s inflammatory response and provide relief from pain. Research into Ethyl 3-[(4-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate could explore its potential as a nonsteroidal anti-inflammatory drug (NSAID), offering an alternative to existing medications .
Antimicrobial Activity
The antimicrobial activity of thiophene compounds is another area of interest. These molecules can be effective against a range of bacterial and fungal pathogens. The structural complexity of Ethyl 3-[(4-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate might provide unique interactions with microbial enzymes or cell membranes, leading to potential new treatments for infections .
Neuropharmacology: Voltage-Gated Sodium Channel Blockers
Thiophene derivatives have been used as voltage-gated sodium channel blockers. These compounds can influence neuronal signaling and are used in anesthetics and treatments for neurological conditions. Investigating the effects of Ethyl 3-[(4-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate on sodium channels could contribute to the development of new neuropharmacological agents .
Enzyme Inhibition: Kinase Inhibitors
Kinase inhibitors are crucial in regulating various cellular processes, and thiophene derivatives have shown potential in this field. By inhibiting specific kinases, these compounds can affect cell signaling pathways, which is vital in treating diseases like cancer and inflammatory disorders. The unique structure of Ethyl 3-[(4-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate may allow it to target kinases with high specificity .
Ophthalmology: Intraocular Pressure Reduction
Thiophene derivatives have applications in ophthalmology, particularly in reducing intraocular pressure. Compounds like Ethyl 3-[(4-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate could be explored for their potential use in treating glaucoma. Their ability to modulate physiological functions in the eye makes them candidates for novel therapeutic agents .
Mechanism of Action
Mode of Action
Many thiophene derivatives exert their effects by interacting with various enzymes, receptors, and ion channels .
Biochemical Pathways
Thiophene derivatives are known to be involved in a variety of biochemical pathways due to their diverse pharmacological properties .
Result of Action
Thiophene derivatives are known to have a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .
properties
IUPAC Name |
ethyl 3-[(4-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5S2/c1-4-27-21(23)19-20(18(13-28-19)15-7-5-14(2)6-8-15)29(24,25)22-16-9-11-17(26-3)12-10-16/h5-13,22H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIHYXQGTMNWUEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CS1)C2=CC=C(C=C2)C)S(=O)(=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-[(4-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

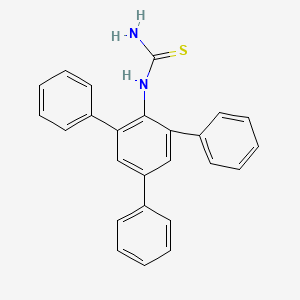
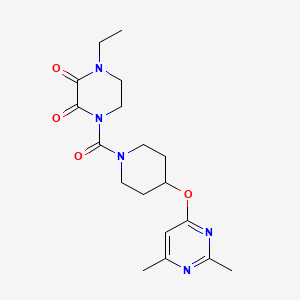
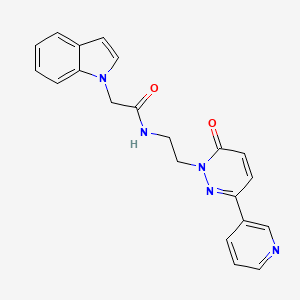
![1-(4-chloro-2-methylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2577093.png)
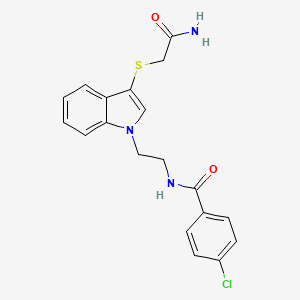
![N-{1-hydroxy-2-[3-(trifluoromethyl)phenyl]propan-2-yl}prop-2-enamide](/img/structure/B2577099.png)
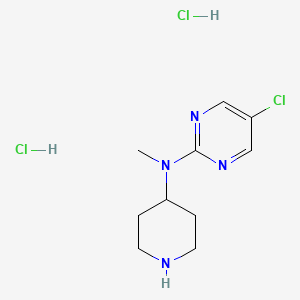
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2577101.png)

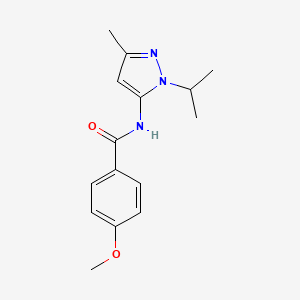
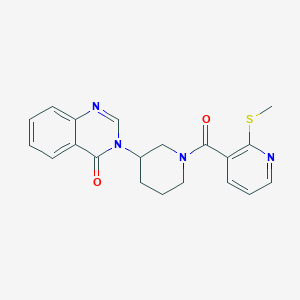
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-butoxybenzamide](/img/structure/B2577107.png)
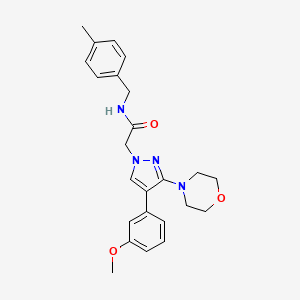
![3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridin-2-one](/img/structure/B2577109.png)